molecular formula C12H21NO4 B6634476 3-Methyl-1-(2-propan-2-yloxyacetyl)piperidine-2-carboxylic acid

3-Methyl-1-(2-propan-2-yloxyacetyl)piperidine-2-carboxylic acid

Cat. No.: B6634476
M. Wt: 243.30 g/mol
InChI Key: MVHMGTCTCDGIDK-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-propan-2-yloxyacetyl)piperidine-2-carboxylic acid is a synthetic organic compound characterized by its unique piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(2-propan-2-yloxyacetyl)piperidine-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the methyl group and the propan-2-yloxyacetyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving the overall yield and reducing production costs.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes into alcohols.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: In organic synthesis, 3-Methyl-1-(2-propan-2-yloxyacetyl)piperidine-2-carboxylic acid serves as a building block for the synthesis of more complex molecules

Biology: This compound can be used in the study of enzyme interactions and metabolic pathways. Its derivatives may act as enzyme inhibitors or activators, providing insights into biological processes.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which 3-Methyl-1-(2-propan-2-yloxyacetyl)piperidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Pipecolic acid: Another piperidine derivative, commonly used in peptide synthesis.

    Proline: An amino acid with a similar cyclic structure, used in protein synthesis.

    Piperidine: The parent compound of the piperidine family, used as a precursor in organic synthesis.

Uniqueness: 3-Methyl-1-(2-propan-2-yloxyacetyl)piperidine-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds

Properties

IUPAC Name

3-methyl-1-(2-propan-2-yloxyacetyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8(2)17-7-10(14)13-6-4-5-9(3)11(13)12(15)16/h8-9,11H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHMGTCTCDGIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1C(=O)O)C(=O)COC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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